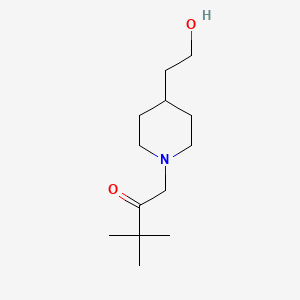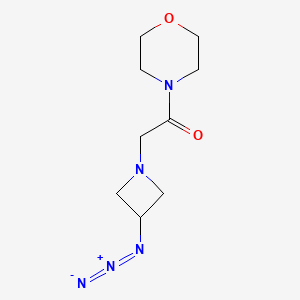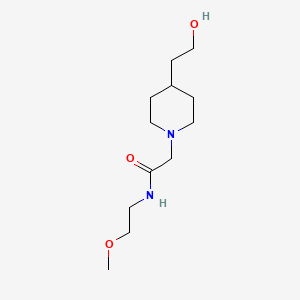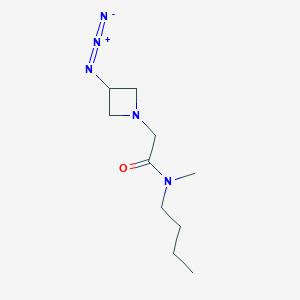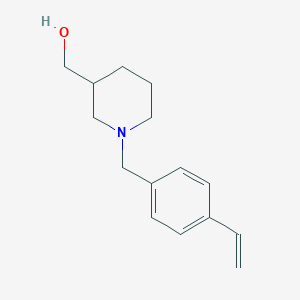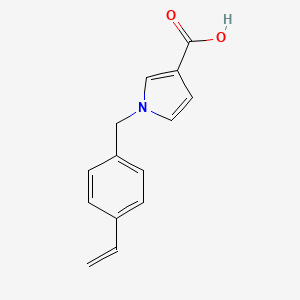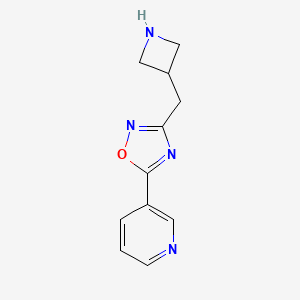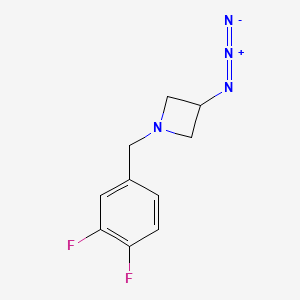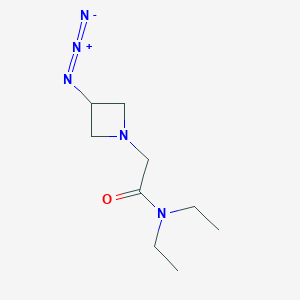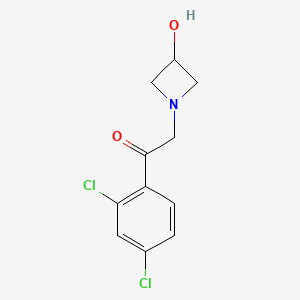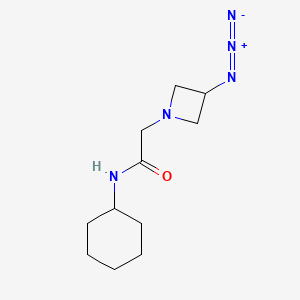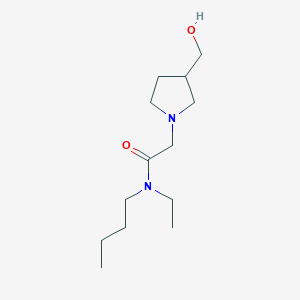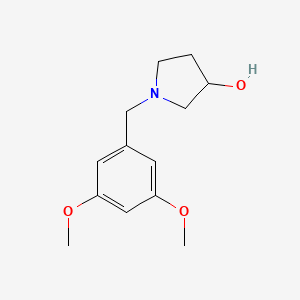
1-(3,5-二甲氧基苯基)吡咯烷-3-醇
描述
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
手性迈克尔加成的有机催化剂衍生物
已确定1-(3,5-二甲氧基苯基)吡咯烷-3-醇衍生物作为手性迈克尔加成反应的有效有机催化剂。这对于合成手性分子至关重要,是药物化学的一个重要方面。一项研究强调了这种衍生物的完整核磁共振分配,强调了其在催化反应中形成的氢键与反应物(Cui Yan-fang, 2008)之间的作用。
潜在的抗阿尔茨海默病药物
对与1-(3,5-二甲氧基苯基)吡咯烷-3-醇具有相同核心结构的吡咯烷-2-酮的N-苄基衍生物的研究显示出作为潜在抗阿尔茨海默病药物的应用前景。这些衍生物已被合成并评估其抗阿尔茨海默病活性,为治疗这种神经退行性疾病提供了新的干预途径(M. Gupta et al., 2020)。
有机合成中的催化作用
该化合物的衍生物已被用于合成和表征钪、钇和镧系金属配合物。这些配合物已显示出作为苯基乙炔的Z-选择性线性二聚化反应的催化剂的有效性,突显了该化合物在催化有机反应中的多功能性(S. Ge et al., 2009)。
配位化合物的合成和表征
已合成了一种与1-(3,5-二甲氧基苯基)吡咯烷-3-醇密切相关的新型席夫碱配体及其锡(II)和铅(II)配合物。使用各种光谱技术对这些配合物进行了表征,并在其发射光谱中显示出显著的红移,表明在材料科学中可能有应用(K. Prasad et al., 2019)。
抗疟疾药物开发
已对1-(3,5-二甲氧基苯基)吡咯烷-3-醇的衍生物进行了研究,以评估其与青蒿素衍生物结合后的抗疟疾效果。这项研究对于开发新的基于青蒿素的联合疗法(ACTs)用于治疗疟疾至关重要,在小鼠模型中显示出对多药耐药疟疾寄生虫有效且安全的化合物(S. Pandey et al., 2016)。
作用机制
- The primary target of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is FtsZ , a key functional protein involved in bacterial cell division. FtsZ forms a ring-like structure (the Z-ring) at the site of cell division, recruiting other proteins to facilitate septum formation and cell separation .
- Downstream effects include altered cell morphology, impaired growth, and reduced bacterial viability .
- Cellular effects include altered cell shape, impaired division, and reduced bacterial colony formation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable, with good absorption from the gastrointestinal tract. It distributes widely in tissues due to its lipophilic nature. Metabolized primarily in the liver via cytochrome P450 enzymes. Elimination occurs mainly through urine and feces. High bioavailability ensures effective therapeutic levels .
Result of Action
Action Environment
- Stability and efficacy may vary under different pH and temperature conditions. Interactions with other drugs or food may influence absorption and metabolism. Light exposure, humidity, and storage conditions affect stability. Bacterial resistance mechanisms may emerge over time .
生化分析
Biochemical Properties
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in regulating pH and ion balance in tissues . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may undergo oxidation or reduction reactions catalyzed by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, as well as its accumulation in specific tissues or organs.
Subcellular Localization
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The compound’s subcellular localization can also impact its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-12-5-10(6-13(7-12)17-2)8-14-4-3-11(15)9-14/h5-7,11,15H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKCPDDULJORHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



